![molecular formula C19H16N4O3S B2611497 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 919847-34-0](/img/structure/B2611497.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic organic compound. Compounds like this are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The unique structure of this compound, which includes a benzo[d]thiazole moiety, a pyridinyl group, and an isoxazole ring, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy and methyl groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Synthesis of the isoxazole ring: This can be done through cycloaddition reactions involving nitrile oxides and alkynes.
Coupling of the pyridinyl group: This step may involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Materials Science: It could be used in the development of organic semiconductors or other advanced materials.
Biology
Drug Discovery: The compound may be screened for biological activity against various targets, such as enzymes or receptors.
Biochemical Probes: It could be used to study biological pathways or protein interactions.
Medicine
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: As an intermediate in the synthesis of other valuable compounds.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, nucleic acids, or other biomolecules, modulating their activity. This interaction could involve binding to active sites, altering protein conformation, or affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
- N-(7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
Uniqueness
The unique combination of functional groups in N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide may confer distinct chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis routes, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety
- A pyridine ring
- An isoxazole carboxamide group
The molecular formula is C22H23N3O2S with a molecular weight of approximately 395.52 g/mol. The presence of heteroatoms and aromatic systems contributes to its unique interactions within biological systems.
1. Antitumor Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values below those of standard chemotherapeutic agents like doxorubicin .
Table 1: Antitumor Activity of Related Compounds
Compound Name | IC50 (µg/mL) | Activity Type |
---|---|---|
Compound 1 | 1.61 ± 1.92 | Anticancer |
Compound 2 | 1.98 ± 1.22 | Anticancer |
Compound 3 | <10 | Cytotoxic |
2. Anticonvulsant Activity
The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. SAR analyses indicate that modifications in the thiazole and pyridine rings enhance anticonvulsant activity, highlighting the importance of specific substituents on the phenyl groups .
3. Modulation of Acetylcholine Receptors
This compound has been identified as a positive allosteric modulator of muscarinic acetylcholine receptors, which are critical in various neurological functions. This modulation could have implications for treating cognitive disorders and enhancing memory function.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Efficacy :
-
Neuropharmacological Assessment :
- Research involving animal models demonstrated that compounds with similar functionalities could reduce seizure frequency, suggesting potential therapeutic applications in epilepsy management.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Core : Cyclization reactions using o-amino thiophenol.
- Methoxylation and Methylation : Introduction of methoxy and methyl groups using methyl iodide and sodium methoxide.
- Formation of Isoxazole and Carboxamide Groups : Utilizing appropriate reagents for cyclization and amidation reactions.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-6-7-14(25-2)16-17(12)27-19(22-16)23(11-13-5-3-4-9-20-13)18(24)15-8-10-21-26-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHPQIKZEVCDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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